Zirconium nitrate pentahydrate

説明

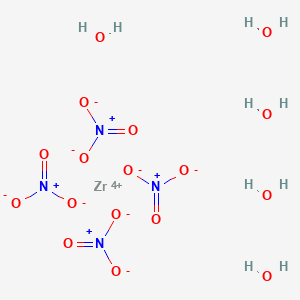

Zirconium nitrate pentahydrate, also known as zirconium (4+) nitrate pentahydrate, is a compound with the molecular formula H10NO8Zr . It is a white crystalline solid that is very hygroscopic .

Molecular Structure Analysis

The molecular structure of zirconium nitrate pentahydrate is represented by the formula HNOZr . The average mass of the molecule is 243.304 Da . The compound is a univalent (-1 charge) polyatomic ion composed of a single zirconium atom ionically bound to three oxygen atoms .Chemical Reactions Analysis

Zirconium nitrate pentahydrate dissolves easily in water and alcohol. It is acidic in aqueous solution, and a base such as ammonium hydroxide will cause zirconium hydroxide to precipitate . The compound is also used in the synthesis of zirconia-based nanomaterials .Physical And Chemical Properties Analysis

Zirconium nitrate pentahydrate is a white crystalline solid that is very hygroscopic . It is very soluble in water and the aqueous solution is acidic . It is also soluble in alcohol .科学的研究の応用

Thin Film Deposition

Zirconium(IV) nitrate serves as a precursor for low-pressure chemical vapor deposition, enabling the formation of thin ZrO2 films on silicon substrates. This process, involving anhydrous zirconium nitrate, produces polycrystalline films predominantly in the monoclinic ZrO2 form, with an interfacial layer of SiO2 separating the substrate and ZrO2. Such films are relevant in electronics, showing potential for use in capacitors due to their interfacial charge trapping characteristics (Smith et al., 2000).

Nanoparticle Production

Zirconium nitrate pentahydrate is used to synthesize zirconium hydroxide nanoparticles. This involves controlled hydrolysis followed by heating, producing transparent, colorless gels. These nanoparticles are characterized by their platelike particle structure and significant short-range ordering, forming two-dimensional "[Zr(OH)4]n" sheets. Such materials have potential industrial-scale applications due to their unique properties (Southon et al., 2002).

Catalyst in Chemical Synthesis

Zirconium nitrate pentahydrate acts as a catalyst in the nucleophilic ring opening of 2,2-dicyanooxiranes, facilitating the synthesis of heterocyclic compounds. This catalytic process is notable for its regioselectivity, efficiency, and ambient temperature operation, making it an economical and practical choice in organic synthesis (Karbalaei et al., 2015).

Sol-Gel Synthesis

Used as a precursor in the sol-gel process, zirconium nitrate pentahydrate contributes to the synthesis of ZrO2-SiO2 materials. These materials exhibit diverse physicochemical properties influenced by preparation methods, showing potential in various industrial applications, especially where the interplay of zirconia and silica properties is beneficial (Yang et al., 2019).

Electrochemical Applications

Zirconium(IV) facilitates the polarographic reduction of nitrate ions, acting as an intermediary for charge transfer. This property has implications in electrochemical studies and applications, especially in understanding the reduction mechanisms of nitrate ions in the presence of zirconium compounds (Ogawa et al., 1986).

Nanocomposite Synthesis

In the synthesis of chitosan/zeolite Y/nano ZrO2 nanocomposites, zirconium nitrate pentahydrate is crucial for nitrate ion removal in aqueous solutions. The nanocomposites show enhanced adsorption capacities, underlining their potential in water purification and environmental remediation (Teimouri et al., 2016).

Safety And Hazards

将来の方向性

Zirconium nitrate pentahydrate has been used in the preparation of hydrophilic and hydrophobic ZrO2-SiO2 xerogels . These xerogels have shown promising adsorption properties for Rhodamine B dye . This suggests potential future applications of zirconium nitrate pentahydrate in the field of water treatment .

特性

IUPAC Name |

zirconium(4+);tetranitrate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.5H2O.Zr/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKDNDQLOWPOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O17Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium nitrate pentahydrate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B3238002.png)

![2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid](/img/structure/B3238008.png)

![2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3238010.png)

![2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B3238015.png)

![5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3238018.png)